molecular formula C13H13ClN2O4S B2944522 2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid CAS No. 743444-56-6

2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid

Cat. No.: B2944522
CAS No.: 743444-56-6
M. Wt: 328.77
InChI Key: JKAFRKLYSXEOPO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused azepino-benzothiadiazine core with a carboxylic acid substituent at position 3, a chlorine atom at position 2, and two ketone groups (dioxo) at position 5. The carboxylic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name

2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c14-9-7-10-11(6-8(9)13(17)18)21(19,20)15-12-4-2-1-3-5-16(10)12/h6-7H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAFRKLYSXEOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=C(C(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid involves several steps. The starting materials typically include a benzothiadiazine derivative and a chlorinating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes, such as neuropathy and retinopathy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

The following compounds share structural motifs with the target molecule, such as fused heterocycles, chlorine substituents, or carboxylic acid derivatives:

Compound Name (Source) Core Structure Key Substituents Molecular Formula Melting Point (°C) Synthesis Yield (%)
Target Compound Azepino-benzothiadiazine Cl, COOH, 5,5-dioxo C₁₄H₁₂ClNO₄S N/A N/A
11a () Thiazolo-pyrimidine 2,4,6-Trimethyl, CN C₂₀H₁₀N₄O₃S 243–246 68
11b () Thiazolo-pyrimidine 4-Cyanobenzylidene C₂₂H₁₇N₃O₃S 213–215 68
Desmethylclozapine () Dibenzodiazepine Cl, Piperazino C₁₇H₁₄ClN₃ N/A 69
7-Chloro-5-(o-chlorophenyl)-1,4-benzodiazepin-2-one () Benzodiazepine Cl, o-Chlorophenyl C₁₅H₁₀Cl₂N₂O N/A N/A

Key Observations :

  • Electronic Effects: The carboxylic acid group in the target compound distinguishes it from analogs like 11a/b (cyano substituents) and desmethylclozapine (piperazino group).
  • Heterocyclic Core : The benzothiadiazine-azepine fusion in the target contrasts with thiazolo-pyrimidine () or benzodiazepine () cores. Sulfur in the thiadiazine ring may enhance metabolic stability compared to oxygen-containing analogs .
  • Synthetic Yields : Moderate yields (68–69%) in suggest that introducing bulky substituents (e.g., 2,4,6-trimethyl) or electron-withdrawing groups (e.g., CN) is feasible. However, by-product formation in (11% yield) highlights challenges in controlling reactivity during heterocyclic synthesis .
Functional Group Impact on Physicochemical Properties
  • Carboxylic Acid vs. Cyano Groups: The COOH group in the target compound enables salt formation (e.g., sodium salts) for enhanced bioavailability, whereas the cyano group in 11a/b may improve lipophilicity and membrane permeability .
  • Chlorine Substituents : Chlorine at position 2 in the target compound and analogs (e.g., 7-chloro benzodiazepine in ) likely increases electronegativity, influencing binding affinity to biological targets such as GABA receptors or enzymes .

Research Findings and Limitations

  • Spectral Data : Compounds in exhibit distinct IR peaks for NH (3,400–3,200 cm⁻¹) and CN (~2,200 cm⁻¹), whereas the target compound’s carboxylic acid would show broad OH stretches (~3,000–2,500 cm⁻¹) and carbonyl peaks (~1,700 cm⁻¹) .
  • Thermal Stability : Higher melting points in thiazolo-pyrimidines (213–246°C) compared to benzodiazepines (often <200°C) suggest greater crystalline stability in sulfur-containing heterocycles .

Limitations :

  • No direct pharmacological or kinetic data for the target compound are available in the provided evidence.
  • Environmental or toxicological comparisons (e.g., with pesticide derivatives in ) are speculative due to differing applications .

Biological Activity

2-Chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and antibacterial properties.

  • Molecular Formula : C13H13ClN2O4S
  • Molecular Weight : 328.77 g/mol

The compound features a unique structure that includes a benzothiadiazine core, which is known for various biological activities.

The primary mechanism of action for this compound involves its role as an aldose reductase inhibitor . By inhibiting this enzyme, the compound prevents the conversion of glucose to sorbitol, which is crucial in managing diabetic complications. It interacts with the enzyme's active site, effectively blocking its activity and potentially reducing oxidative stress in diabetic tissues.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung)10Moderate cytotoxicity
SK-BR-3 (Breast)15Significant cytotoxicity
COLO201 (Colorectal)5High sensitivity
MDA-MB-231 (Breast)20Resistance observed

These results indicate that while the compound exhibits promising activity against certain cancer cell lines, some lines show resistance, necessitating further exploration into structural modifications to enhance efficacy .

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be between 3.9 and 31.5 µg/ml. This suggests potential applications in treating bacterial infections .

Case Studies

  • Study on Cytotoxicity : A study published in PubMed assessed the cytotoxic potency of several derivatives of benzothiadiazine compounds. Among them, this compound was highlighted for its notable activity against COLO201 cells .
  • Antibacterial Testing : In another investigation focused on antibacterial properties, derivatives similar to the compound were tested against various strains of bacteria. The results indicated that modifications could enhance their antibacterial effectiveness while maintaining low toxicity to human cells .

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